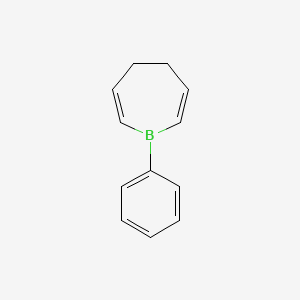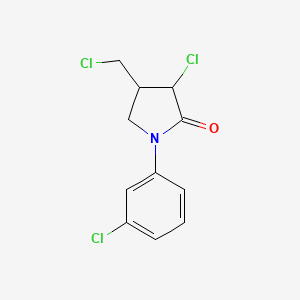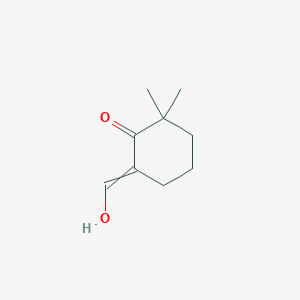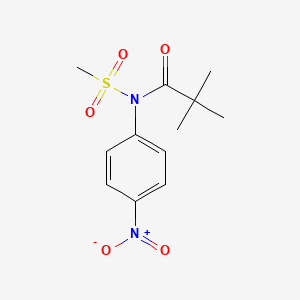
n,n-Diethyl-3-(tributylsilyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diethyl-3-(tributylsilyl)propan-1-amine: is a tertiary amine with a unique structure that includes a tributylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(tributylsilyl)propan-1-amine typically involves the reaction of n,n-diethyl-3-aminopropylamine with a tributylsilyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Diethyl-3-(tributylsilyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected amines, which are useful intermediates in various synthetic pathways .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for modifications that can enhance the properties of these materials .
Mécanisme D'action
The mechanism of action of n,n-Diethyl-3-(tributylsilyl)propan-1-amine is primarily related to its ability to form stable carbon-silicon bonds. The silyl group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The compound can also participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile .
Comparaison Avec Des Composés Similaires
- n,n-Diethyl-3-(trimethoxysilyl)propan-1-amine
- n,n-Diethyl-3-(triethoxysilyl)propan-1-amine
- n,n-Dimethyl-3-(tributylsilyl)propan-1-amine
Uniqueness: n,n-Diethyl-3-(tributylsilyl)propan-1-amine is unique due to its tributylsilyl group, which provides steric hindrance and stability to the compound. This makes it particularly useful in reactions where other silyl groups might be too reactive or unstable .
Propriétés
Numéro CAS |
60197-39-9 |
|---|---|
Formule moléculaire |
C19H43NSi |
Poids moléculaire |
313.6 g/mol |
Nom IUPAC |
N,N-diethyl-3-tributylsilylpropan-1-amine |
InChI |
InChI=1S/C19H43NSi/c1-6-11-16-21(17-12-7-2,18-13-8-3)19-14-15-20(9-4)10-5/h6-19H2,1-5H3 |
Clé InChI |
RJMRTLXUFMFFJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(CCCC)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
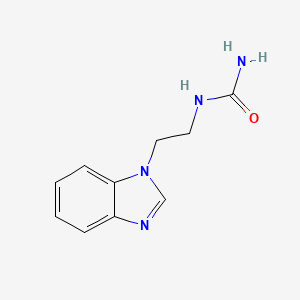
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
